Tert-butyl 9-aminononanoate

Overview

Description

Tert-butyl 9-aminononanoate is a research chemical compound . It is used in the preparation of target protein EED degrdn.-inducing degraducer for preventing or treating diseases related to EED, EZH2, or PRC2 .

Synthesis Analysis

The synthesis of tert-butyl esters of Nα-protected amino acid proceeds from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . Tert-butanol reacts readily with HCl and forms the corresponding tert-butyl chloride at room temperature .Molecular Structure Analysis

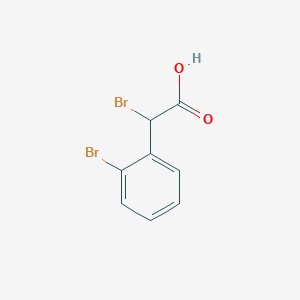

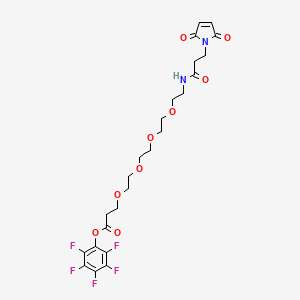

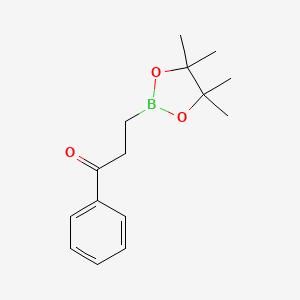

The molecular formula of this compound is C13H27NO2 . The InChI code is 1S/C13H27NO2/c1-13(2,3)16-12(15)10-8-6-4-5-7-9-11-14/h4-11,14H2,1-3H3 .Chemical Reactions Analysis

This compound is a useful research chemical compound. It is used in the preparation of target protein EED degrdn.-inducing degraducer for preventing or treating diseases related to EED, EZH2, or PRC2 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 229.36 . It is a liquid at room temperature .Scientific Research Applications

Medicinal Chemistry and Drug Design

The tert-butyl group is a prevalent motif in medicinal chemistry due to its impact on the physicochemical properties of bioactive compounds. However, its incorporation can lead to challenges such as increased lipophilicity and decreased metabolic stability. Research by Westphal et al. (2015) explores alternative substituents to the tert-butyl group, aiming to optimize drug properties in the discovery process. This study, while not directly on tert-butyl 9-aminononanoate, underscores the importance of tert-butyl derivatives in drug design and the ongoing efforts to refine their use for improved drug efficacy and safety (Westphal et al., 2015).

Protein Research and NMR Tagging

In protein research, tert-butyl derivatives like O-tert-Butyltyrosine have been utilized for their unique NMR properties. Chen et al. (2015) demonstrated that the tert-butyl group could serve as an efficient NMR tag in high-molecular-weight systems, facilitating the observation of protein-ligand interactions and enabling the measurement of binding affinities. This application highlights the potential utility of tert-butyl derivatives in advanced protein structural analysis and the exploration of protein functions (Chen et al., 2015).

Synthetic Methodologies

Tert-butyl derivatives are also prominent in synthetic chemistry for the protection of amino groups. Nardi et al. (2015) introduced an eco-friendly protocol for the protection of amines and amino acids using tert-butyl-based reagents, showcasing the role of tert-butyl derivatives in facilitating chemoselective reactions. This research presents an example of how tert-butyl compounds, similar to this compound, can be instrumental in developing more sustainable and efficient synthetic pathways (Nardi et al., 2015).

Safety and Hazards

Tert-butyl 9-aminononanoate is classified as a dangerous substance. It has hazard statements H315-H318-H335, which indicate that it causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The safety information suggests that it should be stored in a dark place, in an inert atmosphere, and in a freezer under -20C .

Mechanism of Action

Target of Action

Tert-butyl 9-aminononanoate is a research chemical compound . It is used in the preparation of target protein EED degradation-inducing degraducer . EED is a component of the Polycomb repressive complex 2 (PRC2), which is known to play a crucial role in gene silencing. The compound’s primary target is therefore the EED protein, and its role is to induce the degradation of this protein .

Mode of Action

It is known that the compound interacts with its target, the eed protein, to induce its degradation . This interaction and the resulting changes can lead to the prevention or treatment of diseases related to EED, EZH2, or PRC2 .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to the degradation of the EED protein and the subsequent effects on the functions of the PRC2 complex . .

properties

IUPAC Name |

tert-butyl 9-aminononanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27NO2/c1-13(2,3)16-12(15)10-8-6-4-5-7-9-11-14/h4-11,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBCMTOSSMTZXRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3-Iodophenoxy)methyl]piperidine](/img/structure/B3098979.png)

![4,4-Difluoro-1-[4-(methylthio)phenyl]-butane-1,3-dione](/img/structure/B3098982.png)